Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate
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Overview
Description
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a methoxyphenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate typically involves the reaction of 2-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol . The reaction is typically performed at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A structurally related compound with similar chemical properties.
2-(2-Methoxyphenyl)pyridine: Another related compound with a methoxy group on the phenyl ring.
Phenylpyridine: A simpler analog without the methoxy group.
Uniqueness
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is unique due to the presence of both a methoxyphenyl group and a pyridine ring, which confer distinct chemical and biological properties.
Biological Activity
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core with a phenyl group and a methoxy-substituted phenyl group attached to it, alongside a carboxylate functional group. Its molecular formula is C17H15NO3, indicating a structure that combines elements of aromatic chemistry with heterocyclic compounds. The presence of the methoxy group enhances solubility and may influence the compound's electronic properties, making it an interesting subject for biological studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Palladium-catalyzed coupling reactions : This method allows for the selective formation of the desired compound through cross-coupling techniques.
- Nucleophilic substitution reactions : Utilizing appropriate nucleophiles can lead to the formation of the carboxylate functional group.
These synthetic routes enable modifications that can enhance the biological activity of the compound.
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit various pharmacological properties, including:
- Anti-inflammatory effects : Studies have shown that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial activity : There is ongoing research into its potential as an antimicrobial agent due to its ability to disrupt bacterial communication, particularly through inhibition of quorum sensing mechanisms.
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Hydrophobic interactions : The compound's structure allows for extensive hydrophobic interactions with biological targets, which may enhance its binding affinity and biological efficacy .
- Inhibition of specific enzymes : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, suggesting that this compound may act similarly .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-androgenic Activity : A study on pyridine derivatives demonstrated significant anti-androgenic effects in prostate cancer cell lines, highlighting the potential for similar activity in this compound .
- In Vivo Efficacy : In vivo studies using animal models have shown that related compounds possess substantial anti-inflammatory effects, with effective doses calculated through various bioassays .
- Structure–Activity Relationships (SAR) : Research has established SARs for related pyridine derivatives, indicating that modifications can significantly impact biological activity. For instance, substituents at specific positions on the phenyl ring can enhance or diminish efficacy against targeted pathways .
Summary Table of Biological Activities
Properties
CAS No. |
651053-62-2 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
phenyl 2-(2-methoxyphenyl)-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-22-18-13-6-5-11-16(18)17-12-7-8-14-20(17)19(21)23-15-9-3-2-4-10-15/h2-14,17H,1H3 |
InChI Key |
DDHLVGFRYGBGOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C=CC=CN2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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